molecular formula C11H17NO2 B1459100 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine CAS No. 1784488-42-1

1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine

Cat. No. B1459100
M. Wt: 195.26 g/mol
InChI Key: XYVUTVLUGSLLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine” is a chemical compound with the CAS Number: 1784488-42-1 . It has a molecular weight of 195.26 .


Molecular Structure Analysis

The molecular structure of “1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine” can be represented by the formula C10H12O3 . This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Use in Chemical Synthesis

  • Field : Chemistry
  • Application : This compound is used in chemical synthesis . Its CAS Number is 1784488-42-1 .
  • Method : The specific methods of application or experimental procedures were not detailed in the sources I found .
  • Results : The outcomes of its use in chemical synthesis are not specified in the sources I found .

Use in Tyrosinase Inhibition

  • Field : Biochemistry
  • Application : A compound similar to “1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine”, known as UP302, has been found to inhibit tyrosinase, an enzyme that catalyzes the production of melanin . This suggests potential applications in treating conditions related to melanin overproduction, such as hyperpigmentation .
  • Method : UP302 was found in the medicinal plant Dianella ensifolia and was shown to inhibit mushroom tyrosinase in a competitive and reversible fashion . It was also tested on mouse melanoma cells B16-F1 and on human primary melanocytes .
  • Results : UP302 was found to inhibit melanin formation with IC50 values of 15 and 8 μM respectively . Long-term treatment of cultured melanocytes with up to 62 μM of UP302 revealed no detectable cytotoxicity . In a reconstructed skin model (MelanoDerm TM), topical application of 0.1% UP302 resulted in significant skin lightening and decrease of melanin production without effects on cell viability, melanocyte morphology, or overall tissue histology .

Use in Antiviral Research

  • Field : Biochemistry
  • Application : Indole derivatives, which include compounds similar to “1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine”, have been reported as antiviral agents . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
  • Method : The specific methods of application or experimental procedures were not detailed in the sources I found .
  • Results : The compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Use in Material Science

  • Field : Material Science
  • Application : This compound is used in material science, particularly in the synthesis of new materials .
  • Method : The specific methods of application or experimental procedures were not detailed in the sources I found .
  • Results : The outcomes of its use in material science are not specified in the sources I found .

Use in Antiviral Research

  • Field : Biochemistry
  • Application : Indole derivatives, which include compounds similar to “1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine”, have been reported as antiviral agents . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
  • Method : The specific methods of application or experimental procedures were not detailed in the sources I found .
  • Results : The compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Use in Material Science

  • Field : Material Science
  • Application : This compound is used in material science, particularly in the synthesis of new materials .
  • Method : The specific methods of application or experimental procedures were not detailed in the sources I found .
  • Results : The outcomes of its use in material science are not specified in the sources I found .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-(3,4-dimethoxy-2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-7-9(8(2)12)5-6-10(13-3)11(7)14-4/h5-6,8H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVUTVLUGSLLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)OC)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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